

Unveiling the Limits: A Technical Guide to Sephadex G-150 Molecular Weight Exclusion

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Compound of Interest

Compound Name: SEPHADEX G-150

Cat. No.: B1170174

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For researchers, scientists, and professionals in drug development, understanding the separation properties of chromatography media is paramount. This in-depth technical guide provides a comprehensive overview of the molecular weight exclusion limit of **Sephadex G-150**, a cornerstone of size exclusion chromatography for decades.

Sephadex G-150, a cross-linked dextran gel, facilitates the separation of macromolecules based on their hydrodynamic volume.^[1] Its utility in purifying proteins, nucleic acids, and polysaccharides hinges on its defined fractionation range and a distinct molecular weight exclusion limit.^[2] Molecules larger than the pores of the Sephadex beads are excluded and elute first in the void volume, while smaller molecules penetrate the pores to varying degrees and elute later.^[3]

Quantitative Separation Parameters

The separation capabilities of **Sephadex G-150** are quantitatively defined by its fractionation range and exclusion limit, which differ for various classes of macromolecules due to their unique structural conformations.

| Property | Globular Proteins | Dextrans |
|---------------------------------------|-----------------------------------|---|
| Fractionation Range (Da) | 5,000 - 300,000 ^{[3][4]} | 1,000 - 150,000 ^[3] |
| Molecular Weight Exclusion Limit (Da) | ~300,000 ^{[2][3]} | Not explicitly defined, but larger dextrans are excluded. |

Table 1: Molecular Weight Fractionation Ranges and Exclusion Limit of **Sephadex G-150**. This table summarizes the effective separation ranges for globular proteins and dextrans.

Physical and Chemical Properties

The performance of **Sephadex G-150** is intrinsically linked to its physical and chemical characteristics.

| Property | Description |
|--------------------|--|
| Matrix Composition | Cross-linked dextran with epichlorohydrin[1] |
| Form | Dry powder that requires swelling before use[5] |
| Particle Size | 40-120 μm [4] |
| Chemical Stability | Stable in all commonly used aqueous buffers, solutions of urea (8 M), and guanidine hydrochloride (6 M)[1] |

Table 2: Physical and Chemical Properties of **Sephadex G-150**. This table outlines the key characteristics of the chromatography medium.

Experimental Protocols

Determining the molecular weight exclusion limit of a **Sephadex G-150** column is a critical step in ensuring its suitability for a specific separation. The following is a detailed protocol for this determination.

I. Preparation of Sephadex G-150 Gel

- **Calculate Required Amount:** Determine the required volume of the packed column bed. For every 1 gram of dry **Sephadex G-150** powder, approximately 20-30 mL of gel is obtained.[5]
- **Swelling:** Weigh the desired amount of dry **Sephadex G-150** powder and add it to an excess of the chosen chromatography buffer (e.g., phosphate-buffered saline, pH 7.4). The volume of buffer should be at least 4-5 times the expected final gel volume. Allow the gel to swell for at least 72 hours at room temperature or for 5 hours in a boiling water bath to accelerate the process.

- **Washing and Degassing:** After swelling, decant the supernatant containing fine particles. Wash the gel several times with the chromatography buffer. It is crucial to degas the gel slurry under vacuum before packing to prevent air bubbles in the column.

II. Column Packing

- **Column Preparation:** Ensure the chromatography column is clean and vertically mounted. Remove any air from the dead spaces by flushing with buffer.
- **Pouring the Slurry:** Gently pour the degassed **Sephadex G-150** slurry into the column in a single, continuous motion to avoid introducing air bubbles.
- **Packing the Column:** Allow the gel to settle under gravity or by using a peristaltic pump at a flow rate slightly higher than the intended operational flow rate. A well-packed column is crucial for optimal resolution. The bed should be homogeneous and free of cracks or channels.
- **Equilibration:** Equilibrate the packed column by passing at least 2-3 column volumes of the chromatography buffer through it.

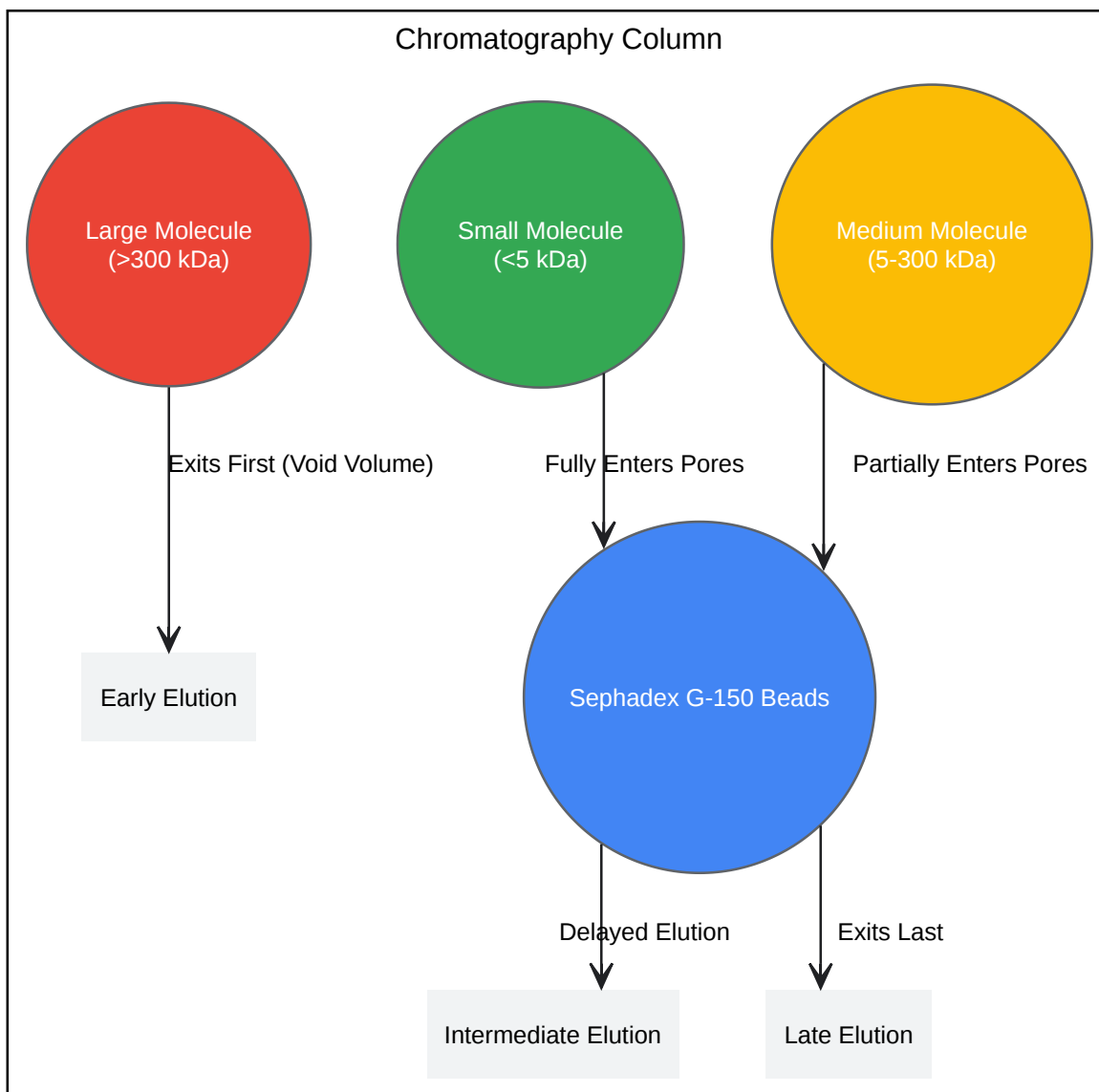
III. Calibration of the Column

- **Selection of Molecular Weight Standards:** Choose a set of well-characterized molecular weight standards (proteins are commonly used) that bracket the expected exclusion limit of **Sephadex G-150**. A typical set might include:
 - Thyroglobulin (669 kDa)
 - Apoferritin (443 kDa)
 - β -Amylase (200 kDa)
 - Alcohol Dehydrogenase (150 kDa)
 - Bovine Serum Albumin (66 kDa)
 - Carbonic Anhydrase (29 kDa)

- **Sample Preparation:** Dissolve each standard in the chromatography buffer to a known concentration (e.g., 1-2 mg/mL). A high molecular weight, colored protein like Blue Dextran (2,000 kDa) should be included to determine the void volume (V_o).
- **Chromatographic Run:**
 - Apply a small volume (1-2% of the total column volume) of the Blue Dextran solution to the top of the column.
 - Start the elution with the chromatography buffer at a constant flow rate (e.g., 20 ml/hr for a 2.5 cm diameter column).^[6]
 - Collect fractions of a fixed volume (e.g., 3 mL).^[6]
 - Monitor the absorbance of the eluate at an appropriate wavelength (e.g., 280 nm for proteins, 620 nm for Blue Dextran).
 - Repeat this process for each of the molecular weight standards.
- **Data Analysis:**
 - Determine the elution volume (V_e) for each standard, which corresponds to the peak of its elution profile.
 - Calculate the partition coefficient (K_{av}) for each standard using the formula: $K_{av} = (V_e - V_o) / (V_t - V_o)$ where V_t is the total column volume.
 - Plot a calibration curve of K_{av} versus the logarithm of the molecular weight (log MW) for the standards.
 - The exclusion limit is the molecular weight at which K_{av} approaches zero, meaning the molecule is completely excluded from the pores of the gel.

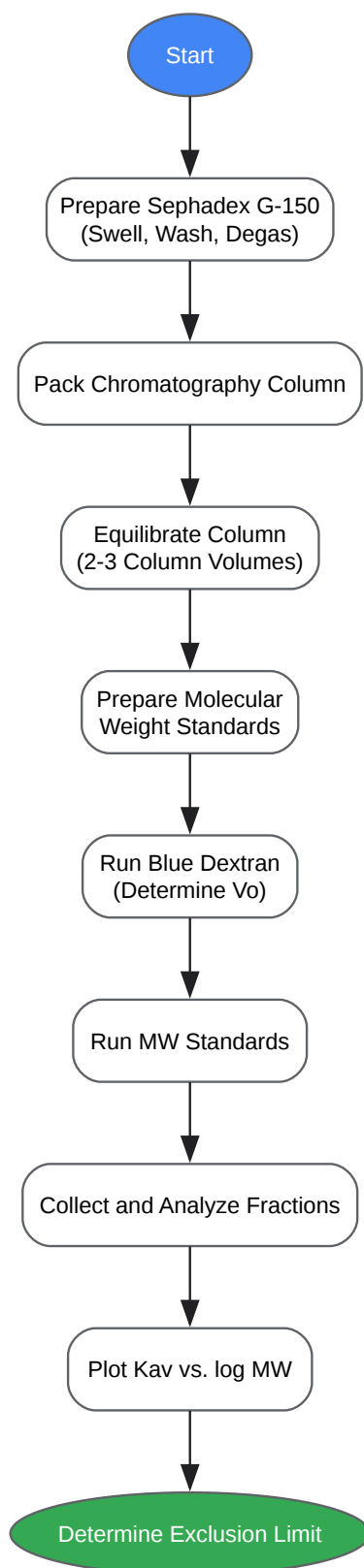
Visualizing the Process

To better understand the principles and workflows, the following diagrams have been generated.



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Figure 1: Principle of Size Exclusion Chromatography on **Sephadex G-150**. This diagram illustrates how molecules of different sizes are separated based on their ability to enter the pores of the Sephadex beads.



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Figure 2: Experimental Workflow for Determining the Molecular Weight Exclusion Limit. This flowchart outlines the key steps involved in calibrating a **Sephadex G-150** column to determine its exclusion limit.

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